Iganidipine

説明

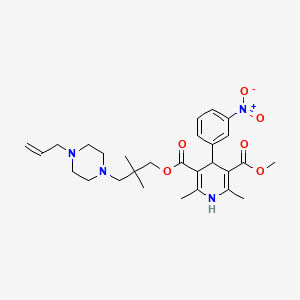

Structure

3D Structure

特性

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Iganidipine: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker. Developed for the management of hypertension, it belongs to a class of drugs known for their vasodilatory effects, which are achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound, with a focus on the technical details relevant to researchers and professionals in the field of drug development.

Discovery and Development

The development of this compound emerged from the therapeutic success of the 1,4-dihydropyridine (B1200194) class of calcium channel blockers. The core structure of these compounds has been a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. The discovery of this compound was a result of targeted modifications to the dihydropyridine scaffold to enhance its therapeutic properties. While the specific historical details of its initial discovery are not extensively publicized, its development followed the established path of preclinical evaluation in animal models of hypertension, followed by phased clinical trials to establish its safety and efficacy in humans.

Synthesis of this compound

The synthesis of this compound, chemically named 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (B599025), is achieved through the well-established Hantzsch dihydropyridine synthesis.[1] This multicomponent reaction provides an efficient route to the core dihydropyridine ring structure.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis (Generalized)

The Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt.[1][2]

Reactants:

-

Aldehyde: 3-Nitrobenzaldehyde

-

β-Ketoester 1: Methyl acetoacetate

-

β-Ketoester 2: 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl acetoacetate

-

Nitrogen Source: Ammonia or Ammonium acetate

General Procedure:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[1]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen source to produce a β-enamino ester.[1]

-

Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine, which is followed by cyclization and dehydration to yield the 1,4-dihydropyridine core structure of this compound.[1]

-

Purification: The crude product is then purified using techniques such as column chromatography and recrystallization to yield the final compound.

-

Salt Formation: The purified this compound base is then treated with hydrochloric acid to form the dihydrochloride salt, which often improves solubility and stability.

Specific reaction conditions such as solvent, temperature, and catalysts can be optimized to improve yield and purity.

Synthesis Pathway

Caption: Synthetic route of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by blocking L-type voltage-gated calcium channels, which are predominantly located in the vascular smooth muscle.[3][4] By inhibiting the influx of extracellular calcium ions into these cells, this compound prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation. This reduction in peripheral vascular resistance is the primary mechanism behind its antihypertensive effect.

Signaling Pathway of Vasodilation

Caption: this compound's mechanism of action.

Preclinical Pharmacology

Preclinical studies are crucial for establishing the initial safety and efficacy profile of a new drug candidate. This compound has been evaluated in various animal models of hypertension.

Efficacy in Dahl Salt-Sensitive Rats

A key preclinical study investigated the effects of this compound in Dahl salt-sensitive (Dahl-S) rats, a well-established model of salt-induced hypertension.[5] In this study, this compound was administered orally for 8 weeks at three different doses.

| Dose Group | Dose (mg/kg/day) | Effect on Blood Pressure | Renal and Cerebral Protective Effects |

| Non-hypotensive (NHD) | 0.3 | No significant change | Tended to increase survival |

| Moderate-hypotensive (MHD) | 1.0 | Moderate reduction | Tended to increase survival |

| Sustained-hypotensive (SHD) | 3.0 | Sustained reduction | Completely prevented hypertensive death; Reduced glomerulosclerosis and renal arterial and tubular injuries |

Table 1: Effects of this compound in Dahl Salt-Sensitive Rats [5]

This study demonstrated a dose-dependent antihypertensive and protective effect of this compound on target organs in a relevant animal model of hypertension.

Experimental Protocol: Antihypertensive Effect in Dahl Salt-Sensitive Rats

Animal Model:

-

Dahl salt-sensitive (Dahl-S) rats.

Treatment Groups:

-

Vehicle control.

-

This compound 0.3 mg/kg/day (NHD).

-

This compound 1.0 mg/kg/day (MHD).

-

This compound 3.0 mg/kg/day (SHD).

Procedure:

-

Rats were fed a high-salt diet to induce hypertension.

-

This compound or vehicle was administered orally once daily for 8 weeks.

-

Blood pressure was monitored throughout the study.

-

At the end of the study, renal and cerebral tissues were collected for histological examination to assess for injuries such as glomerulosclerosis.

-

Biochemical parameters such as plasma creatinine (B1669602) and serum urea (B33335) nitrogen were measured.[5]

Clinical Development

Clinical trials are essential to determine the safety and efficacy of a new drug in humans. While large-scale, detailed clinical trial data for this compound is not as widely published as for some other dihydropyridines, the general findings from studies on similar drugs in this class can provide valuable context. Clinical trials for antihypertensive agents typically follow a standard progression through Phase I, II, and III.

-

Phase I: Focuses on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers.

-

Phase II: Evaluates the efficacy and dose-response in a larger group of patients with hypertension.

-

Phase III: Confirms the efficacy and safety in a large, diverse patient population, often comparing the new drug to existing treatments.

Expected Clinical Endpoints and Outcomes

Based on the class of drug, clinical trials for this compound would be expected to demonstrate:

-

A statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.

-

A favorable safety and tolerability profile, with common side effects being related to vasodilation (e.g., headache, flushing, peripheral edema).

-

A dose-response relationship, allowing for the determination of the optimal therapeutic dose.

Conclusion

This compound is a dihydropyridine calcium channel blocker developed for the treatment of hypertension. Its synthesis is based on the robust Hantzsch reaction, and its mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Preclinical studies have demonstrated its dose-dependent antihypertensive and organ-protective effects. While detailed clinical trial data for this compound is not as extensively available as for some other members of its class, its development follows a well-established pathway for antihypertensive drugs. Further research and publication of clinical data will be crucial for fully elucidating its therapeutic potential and place in the management of hypertension.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Iganidipine: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that functions as a calcium channel blocker.[1] Like other members of this class, it is utilized for its antihypertensive properties, effectively lowering blood pressure.[2][3] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, along with detailed experimental protocols for its characterization.

Molecular Structure

This compound possesses a core 1,4-dihydropyridine (B1200194) ring structure, which is characteristic of this class of calcium channel blockers.

-

IUPAC Name: 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

-

CAS Number: 119687-33-1[1]

-

Molecular Formula: C₂₈H₃₈N₄O₆[1]

-

Molecular Weight: 526.63 g/mol [1]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈N₄O₆ | [1] |

| Molecular Weight | 526.63 g/mol | [1] |

| CAS Number | 119687-33-1 | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available |

Signaling Pathway of this compound

This compound exerts its therapeutic effect by modulating the influx of calcium ions into vascular smooth muscle cells. The primary target of this compound is the L-type voltage-gated calcium channel.[4] By blocking these channels, this compound inhibits the transmembrane influx of calcium, which is a critical step in the process of smooth muscle contraction.[4] The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[4]

Experimental Protocols

This section outlines detailed methodologies for the determination of key chemical properties of this compound. These protocols are based on established analytical techniques for dihydropyridine calcium channel blockers.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a reliable method for its determination.

Methodology:

-

Preparation of this compound Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mM.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the this compound solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected pKa. Add the titrant in small increments.

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 240-260 nm).

-

Injection Volume: 20 µL.

-

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For bulk drug analysis, dissolve a known amount in the solvent. For formulation analysis, extract the drug from the matrix and filter the solution.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

References

- 1. medkoo.com [medkoo.com]

- 2. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Aranidipine? [synapse.patsnap.com]

Initial In-Vitro Studies of Iganidipine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine (B44766) is a dihydropyridine (B1217469) derivative identified as a potent calcium channel blocker with activity against both L-type and T-type voltage-gated calcium channels.[1] This dual antagonism suggests a potential for broad therapeutic applications in cardiovascular and renal diseases. Initial in-vitro studies have focused on elucidating its fundamental mechanism of action, particularly its ability to modulate calcium influx in various cell types. This document provides a summary of the available data from these early-stage, non-clinical investigations.

Core Mechanism of Action: Calcium Channel Blockade

This compound's primary pharmacological effect is the inhibition of calcium ion influx through voltage-gated calcium channels. In-vitro evidence suggests that this blockade is the key mechanism underlying its observed cellular effects. Studies on retinal ganglion cells (RGCs) have demonstrated that this compound can mitigate hypoxic damage by preventing the pathological increase of intracellular calcium.[1] This neuroprotective effect is directly attributed to its calcium channel blocking activity.[1]

Quantitative Analysis of In-Vitro Efficacy

While comprehensive public data on the specific binding affinities and half-maximal inhibitory concentrations (IC50) of this compound on L-type and T-type calcium channels remains limited, preliminary studies have provided insights into its potency.

One key study on purified rat retinal ganglion cells (RGCs) under hypoxic conditions demonstrated a dose-dependent neuroprotective effect. This compound, at concentrations ranging from 0.01 to 1 µM, significantly increased RGC viability and reduced the hypoxia-induced elevation of intracellular calcium concentration.[1] Although a specific IC50 value was not reported in this study, the data indicates potent activity in the sub-micromolar range.

Furthermore, in-vivo studies in rabbits have alluded to the potency of this compound, noting that topically administered this compound reaches concentrations in the posterior retina that are higher than the IC50 values determined from in-vitro experiments.[2] This suggests that the effective in-vitro concentration for its calcium channel blocking activity is significant.

Table 1: Summary of In-Vitro Cellular Effects of this compound

| Cell Type/System | Assay | Effect | Concentration Range | Reference |

| Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia-induced cell death | Increased cell viability | 0.01 - 1 µM | [1] |

| Purified Rat Retinal Ganglion Cells (RGCs) | Hypoxia-induced intracellular Ca2+ increase | Reduced intracellular Ca2+ concentration | 0.01 - 1 µM | [1] |

Experimental Protocols

Neuroprotection Assay in Hypoxic Retinal Ganglion Cells

This experimental protocol outlines the methodology used to assess the neuroprotective effects of this compound on retinal ganglion cells under hypoxic conditions.

1. Cell Culture:

- Primary retinal ganglion cells are purified from newborn rats.

- Cells are cultured in a suitable medium and environment to ensure viability and growth.

2. Induction of Hypoxia:

- Cultured RGCs are placed in a controlled-atmosphere incubator.

- The oxygen level in the incubator is reduced to 5% of the normal partial pressure to induce hypoxic stress.

3. Drug Treatment:

- This compound is dissolved in an appropriate vehicle and added to the cell culture medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM).

- Control groups receive the vehicle alone.

4. Assessment of Cell Viability:

- Following the hypoxic period, cell viability is assessed using a standard method, such as the trypan blue exclusion assay or a fluorescence-based live/dead cell assay.

- The percentage of viable cells in the this compound-treated groups is compared to the control group.

5. Measurement of Intracellular Calcium:

- In parallel experiments, RGCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

- The cells are subjected to hypoxia in the presence or absence of this compound.

- Changes in intracellular calcium concentration are monitored using fluorescence microscopy and quantified.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound in the initial in-vitro studies is the modulation of intracellular calcium levels through the blockade of voltage-gated calcium channels.

Caption: this compound's mechanism of action.

The diagram above illustrates the fundamental mechanism of action of this compound. By blocking voltage-gated calcium channels on the cell membrane, this compound inhibits the influx of extracellular calcium. This reduction in intracellular calcium concentration modulates downstream cellular responses, such as promoting cell survival under hypoxic conditions.

Caption: Workflow for neuroprotection assay.

This flowchart outlines the key steps in the in-vitro experimental workflow used to evaluate the neuroprotective effects of this compound on retinal ganglion cells. The process involves cell culture, induction of hypoxic stress, treatment with the compound, and subsequent assessment of cell viability and intracellular calcium levels.

References

Iganidipine: An In-depth Technical Guide on its Potential as a Water-Soluble Calcium Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine (B44766) is a dihydropyridine (B1217469) derivative that has been identified as a novel water-soluble calcium antagonist.[1][2][3] As a member of the calcium channel blocker class of drugs, it holds potential for the treatment of cardiovascular conditions such as hypertension. The defining characteristic of this compound, its water solubility, distinguishes it from many other dihydropyridines which are often poorly soluble in aqueous media. This property could offer significant advantages in formulation development and bioavailability. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its core properties, experimental evaluation, and therapeutic potential.

Physicochemical Properties and Solubility

For context, the solubility of other dihydropyridine calcium channel blockers, such as manidipine (B393) hydrochloride, is reported to be very low in water (0.995 mg/L).[4] Various formulation strategies are often employed to enhance the solubility and bioavailability of such poorly soluble drugs, including the formation of solid dispersions, nanocrystals, and self-emulsifying drug delivery systems.[4][5][6][7][8]

Mechanism of Action and Signaling Pathway

This compound, as a calcium channel antagonist, is presumed to exert its therapeutic effects by blocking the influx of calcium ions through L-type voltage-gated calcium channels. This mechanism is characteristic of the dihydropyridine class of drugs. The blockade of these channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.

The general signaling pathway for dihydropyridine calcium channel blockers is initiated by the binding of the drug to the α1 subunit of the L-type calcium channel. This binding event stabilizes the channel in a closed or inactivated state, thereby preventing the influx of extracellular calcium into the cell. The reduced intracellular calcium concentration inhibits the activation of calcium-dependent signaling cascades that lead to muscle contraction.

Below is a generalized diagram illustrating the mechanism of action of a dihydropyridine calcium channel blocker like this compound.

Caption: General mechanism of this compound's action on L-type calcium channels.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively reported in the available literature. However, based on standard methodologies for similar compounds, the following outlines general approaches that would be used.

Synthesis of Dihydropyridine Compounds

The synthesis of dihydropyridine derivatives, the class to which this compound belongs, typically involves a multi-component reaction, famously the Hantzsch dihydropyridine synthesis. This reaction generally involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. Patents for the synthesis of other dihydropyridine calcium channel blockers, such as manidipine and isradipine (B148454), describe multi-step processes often starting from precursors that are then cyclized to form the dihydropyridine ring.[9][10][11] These processes often involve steps like esterification, condensation, and purification through crystallization.[9][10][11]

Determination of IC50 and Ki Values

The potency of a calcium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

IC50 Determination: The IC50 value represents the concentration of the inhibitor (this compound) required to reduce the response of a biological process by 50%. For calcium channels, this is often measured by assessing the inhibition of calcium influx into cells or the relaxation of pre-contracted vascular smooth muscle tissues.

A general workflow for determining the IC50 of a calcium channel blocker is depicted below:

Caption: A generalized workflow for the determination of the IC50 value.

Ki Determination: The Ki value, or inhibition constant, is a measure of the binding affinity of an inhibitor to its target. For this compound, this would be its affinity for the L-type calcium channel. Radioligand binding assays are commonly used to determine Ki values. These assays involve competing the binding of a radiolabeled ligand (known to bind to the calcium channel) with increasing concentrations of the unlabeled inhibitor (this compound). The concentration of this compound that displaces 50% of the radiolabeled ligand is the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Quantitative Data

Specific quantitative data for this compound's water solubility and its inhibitory potency (IC50/Ki) against L-type calcium channels are not available in the reviewed literature. For comparative purposes, the table below presents data for other dihydropyridine calcium channel blockers.

| Compound | Water Solubility | IC50 (Vascular) | Ki (Binding Affinity) |

| This compound | Data not available | Data not available | Data not available |

| Amlodipine (B1666008) | Slightly soluble | ~2.29 µM | Data not available |

| Felodipine | Practically insoluble | ~0.05 µM | Data not available |

| Nifedipine | Practically insoluble | ~0.17 µM | Kd ~0.36 nM (inactivated state)[12] |

| Manidipine HCl | 0.995 mg/L[4] | IC50 ratio (pH 7.2) 10.25[13] | Data not available |

| Cilnidipine | Data not available | ~10 nM (after 10 min)[14] | Data not available |

Note: The IC50 and Ki values can vary significantly depending on the experimental conditions (e.g., tissue type, cell line, temperature, and membrane potential).

Preclinical and Clinical Studies

Preclinical studies have suggested that this compound can prevent renal and cerebral injuries in salt-induced hypertension in rats.[3] These protective effects may be attributed in part to the reduction of plasma angiotensin II and an increase in vasodilatory prostanoids, in addition to its blood pressure-lowering effects.[3] Another study demonstrated that topical administration of this compound increases optic nerve head circulation in rabbits and monkeys, suggesting its potential use in ophthalmic conditions.[15]

Information regarding clinical trials specifically investigating the efficacy and safety of this compound in humans is limited in the public domain.

Conclusion and Future Directions

This compound presents an interesting profile as a water-soluble calcium antagonist. Its inherent solubility could potentially overcome some of the formulation and bioavailability challenges associated with other poorly soluble dihydropyridines. However, a significant gap exists in the publicly available data regarding its fundamental physicochemical and pharmacological properties. To fully assess its potential, further research is critically needed to:

-

Quantify the aqueous solubility of this compound across a range of pH values.

-

Determine its precise IC50 and Ki values for L-type calcium channels in various tissues.

-

Publish detailed synthetic routes to facilitate further research and development.

-

Conduct comprehensive preclinical and clinical studies to establish its pharmacokinetic profile, efficacy, and safety in relevant disease models and in humans.

The availability of this crucial data will be essential for the scientific and drug development communities to fully evaluate and potentially harness the therapeutic promise of this compound as a next-generation calcium channel blocker.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. This compound Supplier | CAS 119687-33-1 | AOBIOUS [aobious.com]

- 3. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]

- 9. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]

- 10. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]

- 11. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

- 12. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slow association of positively charged Ca2+ channel antagonist amlodipine to dihydropyridine receptor sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical administration of this compound, a new water-soluble Ca2+ antagonist, increases ipsilateral optic nerve head circulation in rabbits and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Amlodipine in Preclinical Models: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "Iganidipine" did not yield specific results. Consequently, this technical guide utilizes Amlodipine (B1666008), a structurally similar and well-documented dihydropyridine (B1217469) calcium channel blocker, as a representative compound to illustrate the core principles of preclinical pharmacokinetic and bioavailability assessment. The data and methodologies presented herein pertain to Amlodipine and serve as a framework for the type of information required for a comprehensive evaluation of a new chemical entity within this class.

Amlodipine is a long-acting dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of amlodipine, with a focus on data from various animal models, detailed experimental protocols, and visualizations of key pathways and workflows.

Pharmacokinetics

The preclinical pharmacokinetic profile of amlodipine has been characterized in several species, revealing high oral bioavailability and notable species-dependent differences in its metabolic pathways.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of amlodipine in different preclinical models.

| Parameter | Mouse | Rat | Dog |

| Bioavailability (Oral) | 100% | 100% | 88%[3] |

| Mean Plasma Half-Life | 11 hours | 3 hours | 30 hours[3] |

| Unchanged Drug in Urine | ~25% (of total radioactivity after IV dose) | 10% (of urinary radioactivity)[4] | 2% (of urinary radioactivity)[4] |

| Primary Route of Metabolism | Not specified | Cleavage of the 5-methoxy-carbonyl group[5] | Oxidative deamination of the 2-aminoethoxy-methyl side-chain[5] |

| Protein Binding | Not specified | Not specified | Not specified |

Experimental Protocols

The data presented above are derived from a series of preclinical studies. The following sections detail the typical methodologies employed in these investigations.

Typical Experimental Protocol for Oral Bioavailability Study in Rats

-

Animal Model: Male Sprague-Dawley rats (or spontaneously hypertensive rats for pharmacodynamic studies) are commonly used.[6][7]

-

Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.

-

Drug Administration:

-

A single dose of amlodipine (e.g., 1 mg/kg) is administered orally via gavage.[8]

-

For intravenous administration to determine absolute bioavailability, amlodipine is administered via the tail vein.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.33, 0.67, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method:

-

Plasma concentrations of amlodipine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[8]

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t½) are calculated using non-compartmental analysis.

-

Pharmacodynamics

Amlodipine's primary pharmacodynamic effect is the reduction of blood pressure, which has been extensively studied in preclinical models of hypertension, particularly the spontaneously hypertensive rat (SHR).

Data Presentation: Pharmacodynamic Effects in Spontaneously Hypertensive Rats (SHR)

| Parameter | Effect of Amlodipine |

| Mean Arterial Pressure (MAP) | Intravenous injection of 50-100 µg/kg decreased MAP in a dose-related manner.[6] |

| Renal Sympathetic Nerve Activity (RSNA) | Intravenous injection increased RSNA, while intracerebroventricular injection decreased RSNA.[6] |

| Heart Rate (HR) | Intravenous injection increased HR, while intracerebroventricular injection decreased HR.[6] |

| Glomerular Number | Chronic treatment with 0.2 mg/kg/day preserved the glomerular number.[9] |

| Cardiac Hypertrophy and Fibrosis | Chronic treatment reduced cardiac hypertrophy and fibrosis.[10] |

Experimental Protocols

Typical Experimental Protocol for Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension.[6][7] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

Blood Pressure Measurement:

-

Blood pressure can be measured directly via a catheter implanted in the carotid or femoral artery for continuous monitoring in conscious, freely moving animals.

-

Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements.

-

-

Drug Administration:

-

Data Collection:

-

Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are recorded continuously or at regular intervals.

-

-

Data Analysis:

-

The change in blood pressure from baseline is calculated for each dose group and compared to a vehicle-treated control group.

-

Dose-response curves can be generated to determine the potency of amlodipine.

-

Mandatory Visualizations

Signaling Pathway of Amlodipine

Caption: Amlodipine's mechanism of action.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: A typical preclinical pharmacokinetic workflow.

Metabolic Pathways of Amlodipine in Rat and Dog

Caption: Species differences in Amlodipine metabolism.

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Amlodipine? [synapse.patsnap.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of amlodipine in the rat and the dog: a species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronopharmacokinetics of Amlodipine in Rats [journal11.magtechjournal.com]

- 9. Amlodipine preserves the glomerular number in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amlodipine decreases fibrosis and cardiac hypertrophy in spontaneously hypertensive rats: persistent effects after withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Dihydropyridine: A Technical Review of Manidipine's Development and Applications

Please note: Initial searches for "Iganidipine" did not yield any specific results, suggesting a possible misspelling. This technical guide will focus on Manidipine , a third-generation dihydropyridine (B1217469) calcium channel blocker, for which substantial data is available and which shares structural and functional similarities with other drugs in its class. The information presented here is a composite analysis based on available literature for Manidipine and other related dihydropyridine calcium channel blockers.

This in-depth guide provides a comprehensive overview of the development, mechanism of action, pharmacokinetics, and clinical applications of Manidipine, a key therapeutic agent in the management of hypertension. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Evolution of Dihydropyridine Calcium Channel Blockers

The journey of dihydropyridine calcium channel blockers began with the discovery of their therapeutic value in treating cardiovascular diseases, particularly hypertension. The core strategy behind the development of newer generations of these drugs, including Manidipine, was to optimize the dihydropyridine structure to enhance vascular selectivity, prolong the duration of action, and improve the side-effect profile compared to earlier compounds.[1] Manidipine emerged from this endeavor as a potent and well-tolerated antihypertensive agent.

Synthesis and Physicochemical Properties

The synthesis of dihydropyridine derivatives like Barnidipine (B1667753) typically involves a multi-step process. A common synthetic route includes the reaction of a substituted benzaldehyde (B42025) with a β-ketoester and an aminocrotonate to form the dihydropyridine ring.[2] Subsequent modifications of the ester side chains are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the unique piperazine (B1678402) moiety in Manidipine's structure contributes to its high lipophilicity, which in turn leads to a gradual onset and a long duration of action.[1]

Table 1: Physicochemical Properties of Selected Dihydropyridine Calcium Channel Blockers

| Property | Amlodipine (B1666008) | Manidipine | Lercanidipine |

| pKa | 8.7[3] | - | - |

| Protein Binding | 98%[4] | 99%[5] | Highly Lipophilic[6] |

| Bioavailability | 60-65%[4] | Low (suggests first-pass metabolism) | - |

Mechanism of Action: Targeting L- and T-type Calcium Channels

Manidipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of calcium ions through voltage-gated calcium channels.[5][7] This action primarily targets L-type calcium channels located in the smooth muscle cells of blood vessels.[7] The binding of Manidipine to these channels is slow, leading to a gradual and sustained vasodilation, which in turn reduces peripheral vascular resistance and lowers blood pressure.[5]

Notably, Manidipine also exhibits an inhibitory effect on T-type calcium channels.[5] This dual blockade may contribute to its renal protective effects by dilating both afferent and efferent arterioles in the glomerulus, thereby reducing intraglomerular pressure.

Below is a diagram illustrating the signaling pathway of Manidipine's action on vascular smooth muscle cells.

Caption: Signaling pathway of Manidipine's action on calcium channels.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Manidipine is characterized by a relatively long half-life, allowing for once-daily dosing.[7] It is extensively metabolized by cytochrome P450 enzymes.[5] The pharmacodynamics are consistent with its mechanism of action, showing a gradual and sustained reduction in blood pressure without significant reflex tachycardia.[8][9]

Table 2: Pharmacokinetic Parameters of Selected Dihydropyridine Calcium Channel Blockers

| Parameter | Amlodipine | Barnidipine |

| Time to Peak (Tmax) | 6-8 hours[4][10] | 1.0-1.6 hours (human)[11] |

| Elimination Half-life (t½) | 40-60 hours[10] | 0.6 hours (rat), 4.1 hours (dog)[11] |

| Bioavailability | 60-80%[10] | Low (11-18% in rat, 6-9% in dog)[11] |

| Metabolism | Extensive hepatic metabolism[4] | Marked first-pass metabolism[11] |

Clinical Development and Applications

Clinical trials have demonstrated the efficacy and safety of Manidipine in the treatment of mild-to-moderate hypertension.[8] Comparative studies have shown its antihypertensive efficacy to be similar to other established drugs like enalapril (B1671234) and amlodipine.[8] A key advantage of Manidipine observed in some studies is a lower incidence of ankle edema compared to amlodipine.[12]

Experimental Protocols: A Representative Clinical Trial Design

A typical clinical trial to evaluate the efficacy of Manidipine would involve a multicenter, randomized, double-blind, active-controlled, parallel-group study.

Experimental Workflow:

Caption: Workflow of a typical comparative clinical trial for antihypertensive drugs.

Table 3: Summary of Comparative Clinical Trial Data (Manidipine vs. Amlodipine)

| Outcome | Manidipine | Amlodipine | p-value | Reference |

| Systolic BP Reduction (mmHg) | -23 | -20 | NS | [8] |

| Diastolic BP Reduction (mmHg) | -13 | -12 | NS | [8] |

| Relative Risk of Adverse Events | 0.69 (0.56-0.85) | - | <0.05 | [12] |

| Relative Risk of Ankle Edema | 0.35 (0.22-0.54) | - | <0.05 | [12] |

NS: Not Significant

Development Timeline: A Generalized Perspective

The development of a new antihypertensive drug like Manidipine follows a well-established timeline, from initial discovery to post-marketing surveillance.

Caption: Generalized timeline for the development of a new pharmaceutical drug.

Conclusion

Manidipine stands as a testament to the successful evolution of dihydropyridine calcium channel blockers. Its favorable pharmacological profile, characterized by high vascular selectivity, a dual blockade of L- and T-type calcium channels, and a lower incidence of certain side effects, makes it a valuable therapeutic option in the management of hypertension. Further research into its potential long-term cardiovascular and renal protective benefits will continue to define its role in modern pharmacotherapy.

References

- 1. benchchem.com [benchchem.com]

- 2. CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]

- 3. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lercanidipine : a review of its efficacy in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 8. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amlodipine: a once daily calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Foundational Research on the Vasodilatory Properties of Iganidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iganidipine is a water-soluble, dihydropyridine-class calcium channel blocker (CCB) with potent vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the foundational research into its vasodilatory properties. It covers the core mechanism of action, detailed experimental protocols for assessing its effects, and a comparative analysis of its potential potency. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide contextualizes its function through established methodologies and data from analogous dihydropyridine (B1217469) CCBs. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds in cardiovascular diseases.

Introduction

Hypertension is a primary risk factor for a range of cardiovascular diseases. The dihydropyridine class of calcium channel blockers are a cornerstone of antihypertensive therapy, primarily exerting their effects through the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] this compound is a notable member of this class, recognized for its water-soluble nature and demonstrated efficacy in preclinical models of hypertension.[2] This guide synthesizes the foundational knowledge regarding this compound's vasodilatory action, providing detailed insights into its mechanism, the experimental frameworks used to evaluate it, and its potential standing relative to other CCBs.

Mechanism of Action

The principal mechanism of action for this compound, like other dihydropyridine CCBs, is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] The influx of extracellular calcium ions (Ca²⁺) through these channels is a critical step in the signaling cascade that leads to vasoconstriction. By blocking these channels, this compound reduces the intracellular concentration of free Ca²⁺, thereby inhibiting the contractile machinery of the smooth muscle cells and promoting vasodilation.[1]

Signaling Pathway of Vasodilation

The vasodilatory effect of this compound is initiated by its binding to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding event prevents the influx of calcium, which in turn leads to a cascade of intracellular events culminating in muscle relaxation and vasodilation.

References

Methodological & Application

Application Notes and Protocols for Studying the Antihypertensive Effects of Iganidipine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various rat models to investigate the antihypertensive properties of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker. This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows to facilitate research in this area.

Introduction to this compound and its Mechanism of Action

This compound (also known as Aranidipine) is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][2] This blockage prevents the influx of calcium ions, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][2] this compound is noted for its high vascular selectivity, which minimizes cardiac side effects.[1] Furthermore, its active metabolites also contribute to its antihypertensive activity.[3]

Animal Models for Hypertension Research

The selection of an appropriate animal model is critical for studying the antihypertensive effects of this compound. The following models are commonly employed:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.

-

Dahl Salt-Sensitive (DSS) Rat: A model for salt-sensitive hypertension, where high-salt diets induce a significant rise in blood pressure.

-

Renal Hypertensive Rat (RHR): This model simulates secondary hypertension resulting from renal artery stenosis.

Quantitative Data on the Antihypertensive Effects of this compound and Other Dihydropyridines

The following tables summarize the quantitative effects of this compound and other comparable dihydropyridine calcium channel blockers in the aforementioned animal models.

Table 1: Effects of this compound in Dahl Salt-Sensitive (DSS) Rats

| Treatment Group | Dose (Oral) | Duration | Effect on Blood Pressure | Reference |

| This compound | 0.3 mg/kg/day | 8 weeks | Non-hypotensive | [1] |

| This compound | 1.0 mg/kg/day | 8 weeks | Moderate-hypotensive | [1] |

| This compound | 3.0 mg/kg/day | 8 weeks | Sustained-hypotensive | [1] |

Table 2: Effects of Aranidipine (this compound) in a Renal Hypertensive Rat Model (Subtotally Nephrectomized SHR)

| Treatment Group | Duration | Effect on Blood Pressure | Histological Observations | Reference |

| Aranidipine | 8 weeks | Similar reduction to its active metabolite M-1 | Improved glomerular and arteriolar sclerosis | [4] |

| Metabolite M-1 | 8 weeks | Similar reduction to Aranidipine | Improved glomerular and arteriolar sclerosis | [4] |

Table 3: Pharmacodynamic and Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Direct quantitative blood pressure data for this compound in SHR is limited in publicly available literature. The table below includes pharmacodynamic data for Aranidipine (this compound) and comparative blood pressure data for other dihydropyridines to provide a reference for expected efficacy.

| Treatment Group | Dose (Oral) | Duration | Parameter | Result | Reference |

| Aranidipine | 3 mg/kg | 1 hour | Bmax for --INVALID-LINK---PN 200-110 binding in myocardium | -47.7% | [4] |

| Aranidipine | 10 mg/kg | 1 hour | Bmax for --INVALID-LINK---PN 200-110 binding in myocardium | -48.9% | [4] |

| Lercanidipine | 2.5 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |

| Manidipine | 5 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |

| Nicardipine | 3 mg/kg/day | 12 weeks | Systolic Blood Pressure | Significant Decrease | [5] |

| Amlodipine (B1666008) | 400 µg/kg + 100 µg/kg/h (i.v.) | Acute | Mean Arterial Pressure | -27 ± 5 mmHg | [6] |

| Isradipine | 42 mg/kg/day | 20 weeks | Mean Blood Pressure | from 177 mmHg to 149 mmHg | [7] |

Experimental Protocols

Protocol 1: Induction of Hypertension in Animal Models

A. Dahl Salt-Sensitive (DSS) Rat Model:

-

Animals: Use male Dahl salt-sensitive rats, typically 5-6 weeks of age.

-

Diet: Provide a high-salt diet (typically 4-8% NaCl) to induce hypertension. A control group should be maintained on a normal salt diet.

-

Duration: Continue the high-salt diet for a period of 4-8 weeks to allow for the development of sustained hypertension.

-

Monitoring: Regularly monitor blood pressure to confirm the hypertensive state.

B. Renal Hypertensive Rat (RHR) Model (Two-Kidney, One-Clip - 2K1C):

-

Animals: Use male rats of a suitable strain (e.g., Sprague-Dawley or Wistar), typically weighing 180-200g.

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

Make a flank incision to expose the left kidney.

-

Carefully isolate the left renal artery.

-

Place a silver clip (with a specific internal diameter, e.g., 0.2 mm) around the renal artery to partially constrict it.

-

Suture the incision.

-

The right kidney remains untouched.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and care.

-

Development of Hypertension: Allow 3-4 weeks for hypertension to develop.

-

Sham Control: A sham-operated control group should undergo the same surgical procedure without the placement of the renal artery clip.

Protocol 2: Administration of this compound

-

Preparation of Dosing Solution:

-

On the day of administration, prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Vortex the solution thoroughly before each use to ensure uniform suspension.

-

-

Animal Handling and Dosing:

-

Weigh each rat to determine the precise volume of the dosing solution to be administered.

-

For oral administration, gently restrain the rat.

-

Insert an oral gavage needle (20-22 gauge, 1.5-2 inches long with a ball tip) carefully into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Dosing Regimen:

-

For chronic studies, administer the dose at the same time each day for the specified duration of the experiment.

-

Dosages can be varied to determine a dose-response relationship (e.g., 0.3, 1.0, and 3.0 mg/kg/day as used in studies with DSS rats).[1]

-

Protocol 3: Measurement of Blood Pressure (Tail-Cuff Method)

-

Acclimation: Acclimate the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.

-

Procedure:

-

Place the rat in a restrainer.

-

Warm the rat's tail to a temperature of 32-34°C to dilate the tail artery and facilitate pulse detection.

-

Position the tail cuff and a pulse sensor on the proximal part of the tail.

-

The system will automatically inflate and then slowly deflate the cuff.

-

The sensor detects the return of blood flow, and the system records the systolic blood pressure. Some systems can also measure diastolic and mean arterial pressure.

-

-

Data Collection:

-

Take multiple readings for each animal at each time point and average them to ensure accuracy and reliability.

-

Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Hypertension Studies

Caption: Workflow for in vivo hypertension study.

References

- 1. What is Aranidipine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of calcium antagonists on glomerular arterioles in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the IC50 Value of Iganidipine: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Iganidipine, a dihydropyridine (B1217469) L-type calcium channel blocker, using common cell-based assays. The following methods are designed to be robust and reproducible for screening and characterizing the potency of this compound and other calcium channel antagonists.

Introduction

This compound, like other dihydropyridine derivatives, exerts its therapeutic effects by blocking L-type voltage-gated calcium channels (Cav1.x).[1] This blockade inhibits the influx of extracellular calcium ions into cells, leading to smooth muscle relaxation and vasodilation.[2] Accurate determination of the IC50 value is a critical step in the drug development process, providing a quantitative measure of the compound's potency.[3][4]

This document outlines two distinct cell-based methodologies for determining the IC50 value of this compound:

-

Fluorescent Calcium Flux Assay: A direct functional assay that measures the inhibition of calcium influx in real-time using a fluorescent indicator.[5][6]

-

Cell Viability Assay (MTT-based): An indirect assay that assesses the downstream effects of calcium channel blockade on cell metabolic activity and proliferation.[7][8]

Signaling Pathway of this compound Action

This compound targets L-type voltage-gated calcium channels, which are crucial for calcium influx in excitable cells like smooth muscle and cardiac cells.[9][10] The diagram below illustrates the mechanism of action.

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx.

Protocol 1: Fluorescent Calcium Flux Assay

This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of this compound on potassium-induced calcium influx in a suitable cell line.

Experimental Workflow

Caption: Workflow for the fluorescent calcium flux assay.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human Cav1.2 channel (or other suitable cell lines like CHO-K1 with endogenous or overexpressed L-type calcium channels).[9][11]

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

-

Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.[12][13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarization Solution: Assay Buffer containing a high concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity.

-

This compound Stock Solution: 10 mM in DMSO.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation® 3). [5]

Detailed Protocol

-

Cell Seeding:

-

Trypsinize and resuspend cells in culture medium.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

-

-

Loading with Calcium Indicator:

-

Prepare a loading solution of Fluo-4 AM (2-5 µM) in Assay Buffer.

-

Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.

-

Add 100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

-

Add 100 µL of Assay Buffer to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in Assay Buffer from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

-

Add the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Measurement of Calcium Influx:

-

Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Using the automated injector, add 50 µL of the high potassium Depolarization Solution to each well to stimulate the L-type calcium channels.

-

Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium influx.

-

-

Data Analysis:

-

The response is the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data by setting the response in the vehicle control wells as 100% and the response in wells with a saturating concentration of a known L-type calcium channel blocker (e.g., 10 µM Nifedipine) as 0%.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Data

| Parameter | Description |

| Cell Line | HEK293-Cav1.2 |

| Stimulus | 90 mM KCl |

| Readout | Change in Fluo-4 Fluorescence |

| Expected IC50 Range | 1 - 100 nM (based on similar dihydropyridines)[14] |

Protocol 2: Cell Viability (MTT) Assay

This protocol provides an indirect method to assess the effect of this compound on cell viability, which can be dependent on calcium signaling in certain cell types (e.g., some cancer cell lines or vascular smooth muscle cells).

Experimental Workflow

Caption: Workflow for the cell viability (MTT) assay.

Materials and Reagents

-

Cell Line: A cell line whose proliferation is sensitive to calcium channel blockade (e.g., A7r5 rat vascular smooth muscle cells).

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: 10 mM in DMSO.

-

MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.[8]

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well clear microplates.

-

Absorbance microplate reader.

Detailed Protocol

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include vehicle control and no-cell control wells.

-

Incubate for 24 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT reagent to each well.[8]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well.

-

Shake the plate for 10-15 minutes to fully dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the no-cell control wells from all other values.

-

Normalize the data, with the vehicle control representing 100% viability.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50.[15]

-

Expected Data

| Parameter | Description |

| Cell Line | A7r5 (or other sensitive cell line) |

| Incubation Time | 48 hours |

| Readout | Absorbance at 570 nm |

| Expected IC50 Range | Highly cell-type and condition dependent |

Data Summary

The following table provides a template for summarizing the quantitative data obtained from the described assays.

| Assay Type | Cell Line | This compound IC50 (nM) | 95% Confidence Interval | Hill Slope |

| Calcium Flux | HEK293-Cav1.2 | Experimental Value | Calculated Value | Calculated Value |

| Cell Viability | A7r5 | Experimental Value | Calculated Value | Calculated Value |

| Reference | Cell Type | Reported Value | N/A | N/A |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell line, passage number, and assay reagents.[16][17] It is recommended to include a reference compound with a known IC50 for L-type calcium channels (e.g., Nifedipine, Nimodipine) in each experiment for quality control.[14][18]

References

- 1. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Importance of IC50 Determination | Visikol [visikol.com]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 6. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging | Springer Nature Experiments [experiments.springernature.com]

- 7. BioRender App [app.biorender.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Calcium Channels - Creative Bioarray [acroscell.creative-bioarray.com]

- 11. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]

- 12. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Administration of Iganidipine in Dahl Salt-Sensitive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Iganidipine in Dahl salt-sensitive (Dahl-S) rats, a well-established model for salt-sensitive hypertension and renal injury. The protocols outlined below are based on published studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a water-soluble dihydropyridine (B1217469) calcium channel blocker. In Dahl-S rats fed a high-salt diet, this compound has demonstrated significant protective effects against hypertension, as well as renal and cerebral injuries. Its mechanism of action involves not only the canonical vasodilation associated with calcium channel blockade but also includes non-hemodynamic effects such as the reduction of plasma angiotensin II and an increase in vasodilatory prostanoids[1].

Quantitative Data Summary

While specific mean and standard deviation values from the primary studies were not available in the reviewed literature, the dose-dependent effects of this compound are summarized qualitatively below.

Table 1: Effects of Oral this compound Administration on Key Parameters in Dahl Salt-Sensitive Rats on a High-Salt Diet for 8 Weeks

| Parameter | Control (Vehicle) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |

| Blood Pressure | Markedly Increased | No significant effect | Moderately Reduced | Sustainably Reduced |

| Survival | Significant mortality | Tendency to increase | Tendency to increase | Complete prevention of hypertensive death |

| Renal Injury (Glomerulosclerosis, Arterial & Tubular Injuries) | Severe | Moderately Reduced | Significantly Reduced | Markedly Reduced |

| Plasma Creatinine (B1669602) | Increased | No significant improvement | No significant improvement | Improved |

| Serum Urea (B33335) Nitrogen | Increased | No significant improvement | No significant improvement | Improved |

| Glomerular Filtration Rate | Reduced | No significant improvement | No significant improvement | Improved |

| Plasma Angiotensin II | Elevated | Decreased | Decreased | Decreased |

| **Urinary Prostaglandins (B1171923) (PGI₂ & PGE₂) ** | - | Increased | Increased | Increased |

Experimental Protocols

Animal Model and Hypertension Induction

-

Animal Strain: Male Dahl salt-sensitive (Dahl-S) rats.

-

Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Hypertension Induction: At the start of the study (typically at 6-8 weeks of age), switch the diet to a high-salt chow containing 8% NaCl. This diet is maintained for the duration of the experiment (e.g., 8 weeks) to induce hypertension and associated end-organ damage.

This compound Preparation and Oral Administration

-

Dosage Groups:

-

Vehicle Control

-

Low Dose (Non-hypotensive): 0.3 mg/kg/day

-

Medium Dose (Moderate-hypotensive): 1.0 mg/kg/day

-

High Dose (Sustained-hypotensive): 3.0 mg/kg/day

-

-

Preparation and Administration:

-

Method 1 (In Chow): As this compound is administered for an extended period, mixing it with the powdered high-salt chow is a suitable method to ensure consistent daily intake and minimize stress from handling. The amount of this compound added to the feed should be calculated based on the average daily food consumption of the rats to achieve the target mg/kg/day dose.

-

Method 2 (Oral Gavage): Since this compound is water-soluble, it can be dissolved in sterile water or saline. Administer the solution once daily via oral gavage. The volume should be kept low (e.g., 1-2 mL/kg) to minimize discomfort.

-

-

Duration: Administer this compound or vehicle daily for the entire study period (e.g., 8 weeks), starting concurrently with the high-salt diet.

Key Experimental Measurements

-

Blood Pressure: Measure systolic blood pressure at regular intervals (e.g., weekly) using a non-invasive tail-cuff method in conscious, pre-warmed rats.

-

Renal Function:

-

At the end of the study, collect blood samples to measure plasma creatinine and serum urea nitrogen (BUN) as indicators of renal function.

-